![molecular formula C17H16ClNO4 B4409047 methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoate](/img/structure/B4409047.png)
methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoate
Overview
Description
Methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as CMA and belongs to the class of benzoic acid derivatives.
Mechanism of Action
The mechanism of action of CMA involves its binding to specific proteins and enzymes within cells. This binding can lead to changes in their function and localization, which can have downstream effects on various biological processes. CMA has been shown to selectively bind to certain enzymes involved in cancer progression, making it a potential target for the development of new cancer therapies.
Biochemical and Physiological Effects:
CMA has been shown to have a variety of biochemical and physiological effects, depending on the specific protein or enzyme it binds to. It has been shown to inhibit the activity of certain enzymes involved in cancer progression, as well as to induce apoptosis (programmed cell death) in cancer cells. CMA has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using CMA in lab experiments is its high selectivity for certain proteins and enzymes, which can make it a useful tool for studying their function and localization within cells. However, one limitation of using CMA is its potential toxicity, which can limit its use in certain experiments or require the use of lower concentrations. Additionally, CMA's fluorescent properties can be affected by factors such as pH and temperature, which can impact its usefulness as a fluorescent probe.
Future Directions
There are several future directions for the use of CMA in scientific research. One area of interest is the development of new cancer therapies that target the specific enzymes that CMA has been shown to bind to. Additionally, CMA's potential as a neuroprotective agent could be further explored for the treatment of neurodegenerative diseases. Finally, new methods for improving the selectivity and sensitivity of CMA as a fluorescent probe could lead to its increased use in imaging biological systems.
Scientific Research Applications
CMA has been widely used in scientific research due to its potential as a fluorescent probe for imaging biological systems. It has been shown to selectively bind to certain proteins and enzymes, making it useful for studying their function and localization within cells. CMA has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-10-12(17(21)23-3)5-4-6-14(10)19-16(20)13-9-11(18)7-8-15(13)22-2/h4-9H,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPZPKUBIDVMMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.